molecular formula C9H11BrN2O B8534614 5-Bromo-2-(3-methoxyazetidin-1-yl)pyridine

5-Bromo-2-(3-methoxyazetidin-1-yl)pyridine

Cat. No. B8534614
M. Wt: 243.10 g/mol
InChI Key: LHFVRMKFRNJPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-methoxyazetidin-1-yl)pyridine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(3-methoxyazetidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3-methoxyazetidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(3-methoxyazetidin-1-yl)pyridine

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-(3-methoxyazetidin-1-yl)pyridine

InChI

InChI=1S/C9H11BrN2O/c1-13-8-5-12(6-8)9-3-2-7(10)4-11-9/h2-4,8H,5-6H2,1H3

InChI Key

LHFVRMKFRNJPAA-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoropyridine (1.7 g) was mixed with N,N-dimethylacetamide (5 ml), and 3-methoxyazetidine hydrochloride (335 mg) and potassium carbonate (1.5 g) were added thereto, followed by stirring at 100° C. overnight. The reaction mixture was concentrated under reduced pressure, and CHCl3 and water were then added thereto. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain 5-bromo-2-(3-methoxyazetidin-1-yl)pyridine (581 mg).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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